molecular formula C11H11NO2 B1294304 N-Propylphthalimide CAS No. 5323-50-2

N-Propylphthalimide

Cat. No.: B1294304
CAS No.: 5323-50-2
M. Wt: 189.21 g/mol
InChI Key: RLARUBPTQYKZKA-UHFFFAOYSA-N
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Description

N-Propylphthalimide is an organic compound with the molecular formula C₁₁H₁₁NO₂. It is a derivative of phthalimide, where the nitrogen atom is substituted with a propyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylphthalimide can be synthesized through the reaction of phthalic anhydride with propylamine. The reaction typically involves heating phthalic anhydride with propylamine in the presence of a solvent such as toluene. The mixture is refluxed, and the resulting product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Propylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-propylphthalamic acid.

    Reduction: Reduction of this compound can yield N-propylphthalamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-propylphthalamic acid.

    Reduction: N-propylphthalamide.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

N-Propylphthalimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-Methylphthalimide
  • N-Ethylphthalimide
  • N-Butylphthalimide

Comparison: N-Propylphthalimide is unique due to its specific propyl substitution, which can affect its reactivity and physical properties. Compared to N-Methylphthalimide and N-Ethylphthalimide, this compound has a longer alkyl chain, which can influence its solubility and interaction with other molecules. N-Butylphthalimide, with an even longer chain, may exhibit different steric effects and reactivity.

Properties

IUPAC Name

2-propylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARUBPTQYKZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201325
Record name Phthalimide, N-propyl-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5323-50-2
Record name 2-Propyl-1H-isoindole-1,3(2H)-dione
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Record name Phthalimide, N-propyl-
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Record name 5323-50-2
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Record name Phthalimide, N-propyl-
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Record name N-propylphthalimide
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Record name N-Propylphthalimide
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Propylphthalimide in the synthesis of N-Heterocyclic Carbenes (NHCs)?

A1: this compound serves as a bulky substituent in the synthesis of N-heterocyclic carbene (NHC) precursors. Researchers have synthesized novel NHC precursors by reacting this compound-substituted benzimidazoles with various alkyl halides. [1, 2, 4, 5] These NHC precursors can then be further reacted to form metal-NHC complexes, which exhibit interesting catalytic and biological properties.

Q2: What are the potential biological applications of this compound-substituted NHC complexes?

A2: Studies have shown that silver(I) NHC complexes containing this compound substituents exhibit promising in vitro antimicrobial activity against a range of bacterial and fungal strains, including E. coli, P. aeruginosa, and C. albicans. [1] Additionally, this compound-substituted benzimidazolium salts have shown inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) enzymes. [2, 4] These enzymes are involved in various physiological processes, making them potential targets for drug development.

Q3: How does the structure of this compound-substituted NHCs impact their catalytic activity?

A3: While the provided research primarily focuses on the synthesis and biological applications of this compound-containing compounds, one study investigates the catalytic activity of this compound-substituted bis-(NHC)PdX2 complexes in direct arylation reactions. [5] Though specific details about the impact of this compound on catalytic activity are not elaborated upon, this study suggests its potential role in influencing the catalytic properties of metal complexes.

Q4: Is there any information available about the pharmacokinetic properties of this compound derivatives?

A4: While the provided research does not directly investigate the pharmacokinetics of this compound derivatives, one study mentions the pharmacokinetics of bis-quaternary ammonium compounds, which share structural similarities with some this compound-containing molecules. [7] This suggests that further investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound-based compounds is warranted.

Q5: Are there any environmental concerns associated with this compound and its derivatives?

A5: The provided research primarily focuses on the synthetic and biological aspects of this compound derivatives and does not delve into their environmental impact. Further investigation is necessary to assess their ecotoxicological effects and develop strategies for responsible waste management and potential recycling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.